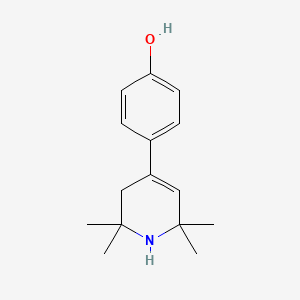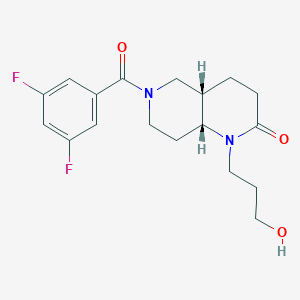
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol (THTPP) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol is not fully understood, but it is believed to involve its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammation and related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as potential anticancer and neuroprotective effects. This compound has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammation and related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol is its potential as a versatile building block for the synthesis of novel materials. This compound has been used as a building block for the synthesis of metal-organic frameworks and polymers, which have potential applications in various fields. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, there are also limitations to the use of this compound in lab experiments, including the complex synthesis process and the need for careful attention to reaction conditions and purification techniques to ensure high purity and yield.
Zukünftige Richtungen
There are numerous future directions for the study of 4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol, including its potential as a therapeutic agent for various diseases, its use as a building block for the synthesis of novel materials, and its potential applications in environmental science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the development of new and improved synthesis methods for this compound could lead to increased efficiency and yield, making it more accessible for use in lab experiments.
Synthesemethoden
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol can be synthesized through a multistep process involving the reaction of 2,6-dimethylpyridine with phenol. The resulting product is then treated with formaldehyde and hydrogen peroxide to yield this compound. The synthesis of this compound is a complex process that requires careful attention to reaction conditions and purification techniques to ensure high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol has been studied extensively for its potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and polymers. In environmental science, this compound has been studied as a potential adsorbent for the removal of heavy metals and other pollutants from water.
Eigenschaften
IUPAC Name |
4-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-14(2)9-12(10-15(3,4)16-14)11-5-7-13(17)8-6-11/h5-9,16-17H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWFKGBMAAUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(N1)(C)C)C2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-N-[(5-isobutylisoxazol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B5434324.png)
![2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5434336.png)
![methyl 2-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5434348.png)
![2-(1-azocanylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5434356.png)
![(2R)-2-amino-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-phenylacetamide](/img/structure/B5434364.png)

![4-[4-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5434374.png)
![1-[3-(diethylamino)propyl]-4-(2,5-dimethylbenzoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434386.png)

![diethyl 7-ethyl-3-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B5434395.png)
![5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434396.png)
![2-amino-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5434403.png)
![(3aR*,5S*,6S*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5434409.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)-N-methylurea](/img/structure/B5434414.png)